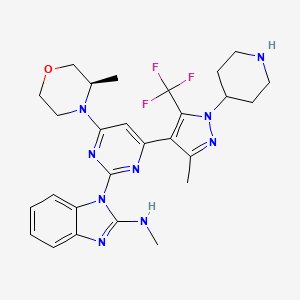
Atr-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atr-IN-5 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with specific molecular targets, making it valuable in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-5 typically involves a multi-step process that includes the preparation of intermediate compounds followed by their transformation into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired yield and purity of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and cost-effective production of large quantities of this compound while maintaining high standards of quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Atr-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
Atr-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Atr-IN-5 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The precise molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Atr-IN-5 include:
- Atr-IN-1
- Atr-IN-2
- Atr-IN-3
- Atr-IN-4
Uniqueness
This compound is unique due to its specific molecular structure and the particular interactions it can have with its targets. This uniqueness makes it valuable for applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C27H32F3N9O |
|---|---|
Molekulargewicht |
555.6 g/mol |
IUPAC-Name |
N-methyl-1-[4-[(3R)-3-methylmorpholin-4-yl]-6-[3-methyl-1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]pyrimidin-2-yl]benzimidazol-2-amine |
InChI |
InChI=1S/C27H32F3N9O/c1-16-15-40-13-12-37(16)22-14-20(34-26(35-22)38-21-7-5-4-6-19(21)33-25(38)31-3)23-17(2)36-39(24(23)27(28,29)30)18-8-10-32-11-9-18/h4-7,14,16,18,32H,8-13,15H2,1-3H3,(H,31,33)/t16-/m1/s1 |
InChI-Schlüssel |
ZSJYYMBWUZDZSE-MRXNPFEDSA-N |
Isomerische SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3=C(N(N=C3C)C4CCNCC4)C(F)(F)F)N5C6=CC=CC=C6N=C5NC |
Kanonische SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3=C(N(N=C3C)C4CCNCC4)C(F)(F)F)N5C6=CC=CC=C6N=C5NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


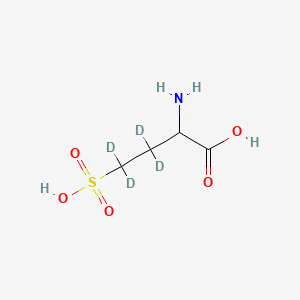
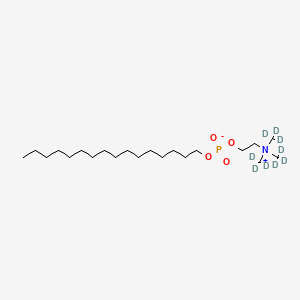
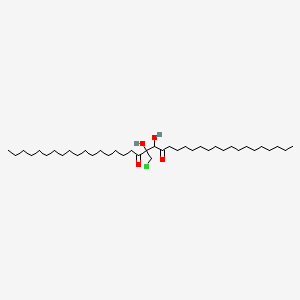

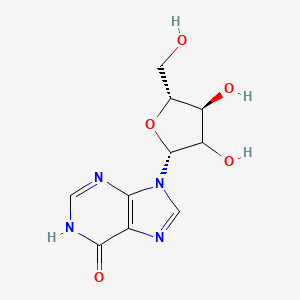
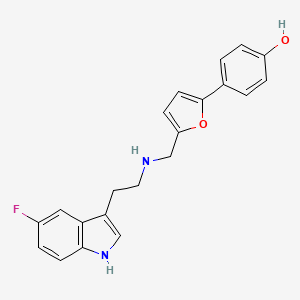
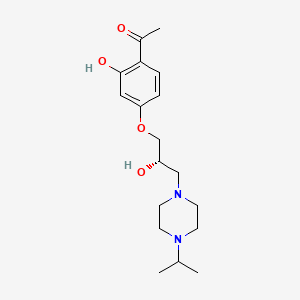
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
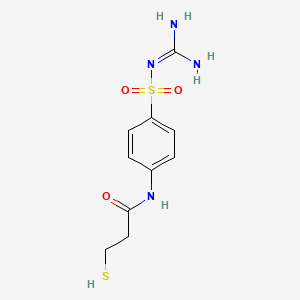
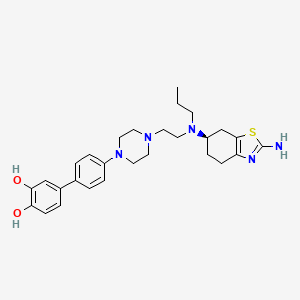
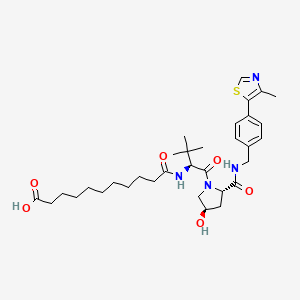

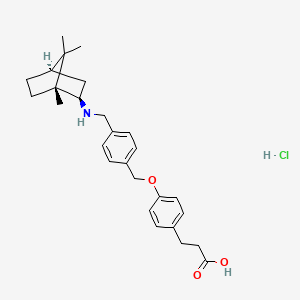
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
